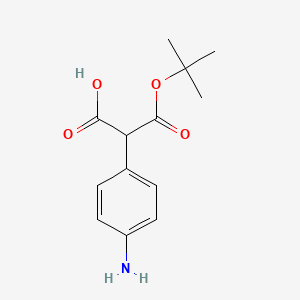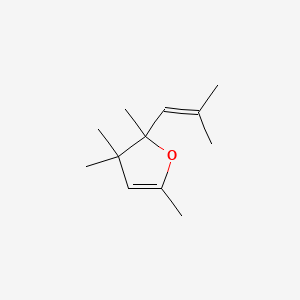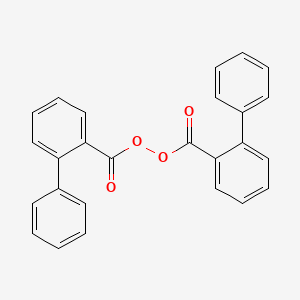
(2-Phenylbenzoyl) 2-phenylbenzenecarboperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-phenylbenzoyl) peroxide is an organic peroxide compound known for its unique structural properties and reactivity. It is widely used in various chemical processes due to its ability to generate free radicals upon decomposition. This compound is particularly significant in the field of polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-phenylbenzoyl) peroxide can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Formation of Benzoyl Peroxide: Benzoyl chloride reacts with hydrogen peroxide under alkaline conditions to form benzoyl peroxide.
Substitution Reaction: The benzoyl peroxide undergoes a substitution reaction with 2-phenylbenzoyl chloride to form bis(2-phenylbenzoyl) peroxide.
Industrial Production Methods
Industrial production of bis(2-phenylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions
Bis(2-phenylbenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: Upon exposure to heat or light, it decomposes to generate free radicals.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other peroxides. Conditions typically involve elevated temperatures.
Decomposition Reactions: Photolysis or thermolysis conditions are used to induce decomposition.
Substitution Reactions: Nucleophiles such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Decomposition: The primary products are free radicals, which can further react to form various organic molecules.
Substitution: The products depend on the nucleophile used but generally include substituted benzoyl derivatives.
科学研究应用
Bis(2-phenylbenzoyl) peroxide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as an initiator for radical polymerization reactions, aiding in the synthesis of various polymers.
Materials Science: It is employed in the production of advanced materials, including composites and nanomaterials.
Biological Studies: Its ability to generate free radicals makes it useful in studying oxidative stress and related biological processes.
Medical Research: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of bis(2-phenylbenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond cleaves to form two benzoyloxy radicals.
Reaction with Substrates: These radicals react with organic substrates, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Dibenzoyl Peroxide: Another peroxide with comparable reactivity and applications.
Acyclic Geminal Bis-peroxides: Compounds with similar peroxide bonds but different structural features.
Uniqueness
Bis(2-phenylbenzoyl) peroxide is unique due to its specific structural arrangement, which influences its reactivity and stability. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymer chemistry and materials science.
属性
CAS 编号 |
861-97-2 |
|---|---|
分子式 |
C26H18O4 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
(2-phenylbenzoyl) 2-phenylbenzenecarboperoxoate |
InChI |
InChI=1S/C26H18O4/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)29-30-26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI 键 |
IQNQJSMARWEURN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OOC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
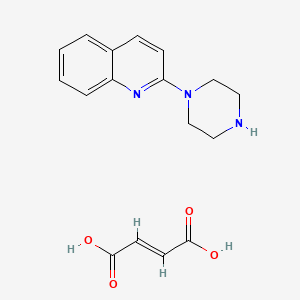
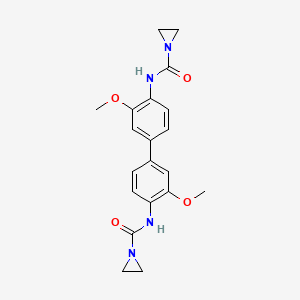
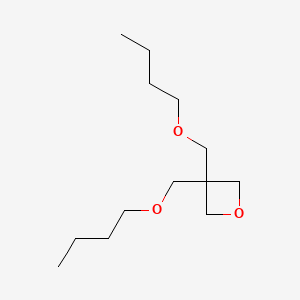
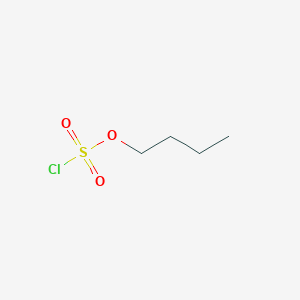
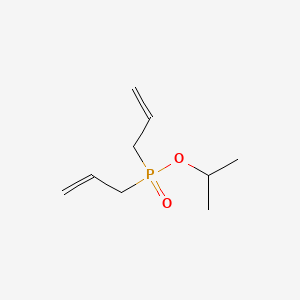
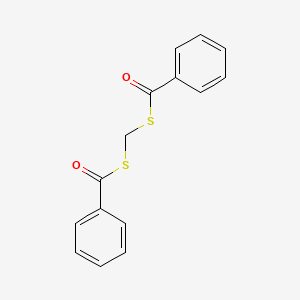
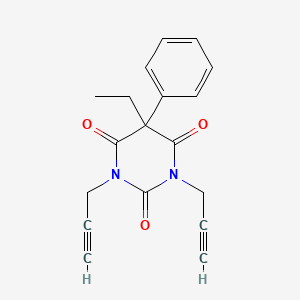
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
